3-(1,3-Dioxolan-2-YL)pyridine-2-carbonitrile
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Overview
Description
3-(1,3-Dioxolan-2-YL)pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a dioxolane moiety and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)pyridine-2-carbonitrile typically involves the reaction of 2-pyridinecarbonitrile with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxolan-2-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c10-6-8-7(2-1-3-11-8)9-12-4-5-13-9/h1-3,9H,4-5H2 |
InChI Key |
OKRAONCJKJTHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(N=CC=C2)C#N |
Origin of Product |
United States |
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